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Compound of Interest

Compound Name: 4-Aminothiophene-2-carbonitrile

Cat. No.: B1282281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of specific experimental data for this exact

molecule in public databases, this guide presents expected spectroscopic values derived from

closely related 2-aminothiophene derivatives and established principles of spectroscopic

analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also

provided.

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Aminothiophene-2-
carbonitrile. These values are based on the analysis of similar compounds reported in

scientific literature and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.8 - 7.2 Doublet 1.5 - 2.5

H-5 6.0 - 6.4 Doublet 1.5 - 2.5

-NH₂ 4.5 - 5.5 Broad Singlet -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm)

C2 160 - 165

C3 120 - 125

C4 105 - 110

C5 115 - 120

CN 117 - 120

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amino) 3450 - 3250 Medium, Doublet

C-H Stretch (Aromatic) 3100 - 3000 Medium

C≡N Stretch (Nitrile) 2230 - 2210 Strong

C=C Stretch (Thiophene ring) 1620 - 1580 Medium

N-H Bend (Amino) 1650 - 1580 Medium

C-N Stretch 1335 - 1250 Strong

Table 4: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Notes

[M]⁺ 124 Molecular Ion

[M-HCN]⁺ 97 Loss of hydrogen cyanide

[M-NH₂]⁺ 108 Loss of amino group

[C₃H₂S]⁺ 70 Thiophene ring fragment

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid 4-Aminothiophene-2-carbonitrile
sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution

is transferred to a 5 mm NMR tube.

Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton

frequency of 400 MHz and a carbon frequency of 100 MHz.
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¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A standard

pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds,

and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent

peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse

sequence. A spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation

delay of 2 seconds are typically employed. Chemical shifts are referenced to the solvent

peak of DMSO-d₆ (δ 39.52 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample

(approximately 1-2 mg) is dissolved in a few drops of a volatile solvent such as acetone or

methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or

sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film

of the compound on the plate.[1]

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer, or similar instrument.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically

subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile

and thermally stable.

Ionization: Electron Ionization (EI) is employed, with electrons accelerated to a standard

energy of 70 eV.[2] This hard ionization technique causes fragmentation of the molecule,

providing valuable structural information.[2]

Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based

on their mass-to-charge ratio (m/z).
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Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400. The

resulting spectrum displays the relative abundance of the molecular ion and various

fragment ions.

Logical Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 4-Aminothiophene-2-carbonitrile.

Workflow for Spectroscopic Analysis of 4-Aminothiophene-2-carbonitrile
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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